2-[2-Methoxy-5-(methylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
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Properties
IUPAC Name |
2-[2-methoxy-5-(methylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3S/c1-14(2)15(3,4)19-16(18-14)12-9-11(10-20-6)7-8-13(12)17-5/h7-9H,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHBOGSWUHHWLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CSC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-Methoxy-5-(methylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C13H19BO3S
- Molecular Weight : 253.26 g/mol
- CAS Number : 1334684-23-9
Synthesis
The synthesis of this compound generally involves the reaction of 2-methoxy-5-(methylsulfanylmethyl)phenol with boronic acid derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to optimize yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It can act as a modulator of specific biochemical pathways, influencing cellular processes such as:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : It has the potential to bind to receptors, altering their activity.
Pharmacological Applications
Research has indicated that this compound exhibits several pharmacological properties:
- Antioxidant Activity : Studies suggest it may scavenge free radicals, contributing to its potential protective effects against oxidative stress.
- Anti-inflammatory Properties : Preliminary findings indicate that it may reduce inflammation markers in vitro.
- Antimicrobial Activity : Some studies have shown effectiveness against specific bacterial strains.
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various dioxaborolanes. The results indicated that compounds similar to 2-[2-Methoxy-5-(methylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited significant free radical scavenging activity compared to standard antioxidants like ascorbic acid .
Case Study 2: Anti-inflammatory Effects
In a recent in vitro study conducted on human cell lines, the compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) when treated with lipopolysaccharides (LPS) . This suggests its potential use in managing inflammatory diseases.
Case Study 3: Antimicrobial Efficacy
Research published in Pharmaceutical Biology assessed the antimicrobial properties of various boron-containing compounds. The findings revealed that this compound showed notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
Q & A
Q. Critical factors affecting yield :
Q. Table 1: Representative Yields Under Varied Conditions
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Direct borylation | Pd(dppf)Cl₂ | THF | 80 | 72–78 | |
| Suzuki coupling | Pd(OAc)₂/XPhos | DMF | 100 | 65–70 |
Basic: What purification techniques are recommended to isolate high-purity samples?
Answer:
- Chromatography : Use silica gel column chromatography with hexane/ethyl acetate (4:1) for initial separation. Gradient elution resolves boronic ester from unreacted precursors .
- Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product (purity >95%) .
- Storage : Store under argon at –20°C to prevent hydrolysis; monitor purity via NMR every 3 months .
Basic: How is this compound characterized analytically, and what spectral signatures are critical?
Answer:
- ¹H/¹³C NMR : Key peaks include:
- HPLC-MS : Use C18 columns with acetonitrile/water (0.1% formic acid) to confirm molecular ion [M+H]⁺ (calc. 336.2 g/mol) .
Note : Residual DMSO in NMR samples may obscure signals; lyophilize samples before analysis .
Advanced: How can computational modeling optimize reaction pathways for scale-up?
Answer:
- DFT calculations : Model transition states to identify rate-limiting steps (e.g., oxidative addition in Pd catalysis). Adjust ligands (e.g., XPhos vs. SPhos) to lower activation energy .
- Machine learning : Train models on existing borylation datasets to predict optimal solvent/catalyst pairs. For example, DMF may outperform THF in sterically hindered systems .
Case Study :
A 2024 study reduced reaction time by 40% using computational screening to select Pd(PCy₃)₂Cl₂ as a catalyst for analogous boronic esters .
Advanced: How to resolve contradictions in stability data under acidic vs. basic conditions?
Answer:
Contradictory stability reports arise from:
- pH-dependent hydrolysis : The compound is stable at pH 5–7 but degrades rapidly above pH 9 (boron-oxygen bond cleavage). Below pH 4, thioether oxidation occurs .
- Analytical artifacts : HPLC methods using acidic mobile phases may hydrolyze the ester, falsely indicating instability. Validate with neutral pH LC conditions .
Q. Mitigation :
- Use buffered solutions (pH 6.5) for kinetic studies.
- Monitor degradation via ¹¹B NMR to distinguish hydrolysis from oxidation .
Advanced: What strategies address low reactivity in cross-coupling reactions?
Answer:
- Microwave-assisted synthesis : Shortens reaction time (10–15 min vs. 12 h) and improves yields by 15–20% .
- Additives : Use Cs₂CO₃ to enhance transmetallation efficiency or KI to solubilize Pd catalysts .
- Pre-activation : Stir the boronic ester with 2 eq. of BF₃·OEt₂ to generate the reactive trifluoroborate species .
Advanced: How to validate boronic ester purity when commercial standards are unavailable?
Answer:
- Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard. Compare integral ratios of pinacol methyl (δ 1.3 ppm) to aromatic protons .
- HPLC-ELSD : Evaporative light scattering detection avoids UV absorption limitations for non-chromophoric impurities .
Q. Validation Protocol :
Confirm absence of Pd residues via ICP-MS (<1 ppm).
Test for residual solvents (THF, DMF) by GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
